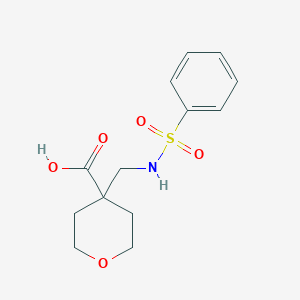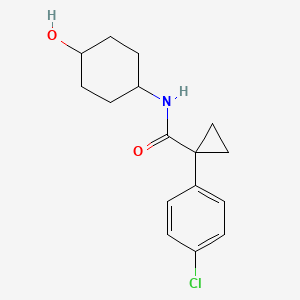![molecular formula C13H16FNO5S B6646922 4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646922.png)
4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid, commonly known as Fosfomycin, is an antibiotic drug used to treat various bacterial infections. It was first discovered in 1969 and has been used successfully in clinical settings ever since. Fosfomycin is a broad-spectrum antibiotic that targets various bacteria, including gram-positive and gram-negative bacteria.
Mechanism of Action
Fosfomycin works by inhibiting the bacterial enzyme, UDP-N-acetylglucosamine enolpyruvyl transferase, which is responsible for the synthesis of bacterial cell walls. This inhibition leads to the disruption of cell wall synthesis, resulting in the death of the bacteria.
Biochemical and physiological effects:
Fosfomycin has been shown to have a low toxicity profile and does not have any significant effects on the biochemical or physiological processes in the body. It is rapidly excreted from the body, mainly through the urine, and does not accumulate in the body.
Advantages and Limitations for Lab Experiments
Fosfomycin has several advantages for lab experiments, including its broad-spectrum activity against various bacteria, low toxicity profile, and rapid excretion from the body. However, it also has some limitations, including its limited activity against some bacteria and the possibility of bacterial resistance.
Future Directions
There are several future directions for the study of Fosfomycin. One direction is the development of new formulations of the drug that can overcome bacterial resistance. Another direction is the investigation of the drug's potential use in combination with other antibiotics to enhance its antibacterial activity. Additionally, further research is needed to understand the drug's mechanism of action and its effects on the body's microbiome.
Conclusion:
Fosfomycin is a broad-spectrum antibiotic that has been extensively studied for its antibacterial properties. It works by inhibiting the bacterial enzyme responsible for cell wall synthesis, leading to bacterial death. Fosfomycin has several advantages for lab experiments, including its low toxicity profile and rapid excretion from the body. However, it also has some limitations, including its limited activity against some bacteria and the possibility of bacterial resistance. Future research directions include the development of new formulations of the drug, investigation of its use in combination with other antibiotics, and understanding its effects on the body's microbiome.
Synthesis Methods
Fosfomycin is synthesized by the reaction of phosphoric acid with epoxide, which is then reacted with formaldehyde and a sulfonamide. The resulting compound is then purified and crystallized to obtain Fosfomycin.
Scientific Research Applications
Fosfomycin has been extensively studied for its antibacterial properties and has been used in various scientific research applications. It has been used in the treatment of urinary tract infections, acute exacerbations of chronic bronchitis, and other bacterial infections.
properties
IUPAC Name |
4-[[(4-fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO5S/c14-10-1-3-11(4-2-10)21(18,19)15-9-13(12(16)17)5-7-20-8-6-13/h1-4,15H,5-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUAUTAWEDWIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1,2,5-Thiadiazole-3-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646843.png)
![4-[[(4,5-Dimethylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646859.png)
![4-[(Thiophene-3-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646866.png)
![4-[[(2,5-Dimethylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646874.png)
![4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646882.png)
![4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646889.png)
![4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646902.png)
![4-[[(4-Methyl-1,3-thiazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646916.png)
![4-[[(5-Methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646918.png)

![4-[(Thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646926.png)
![4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646934.png)

![1-[[[(E)-3-(4-ethylphenyl)prop-2-enoyl]amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646957.png)